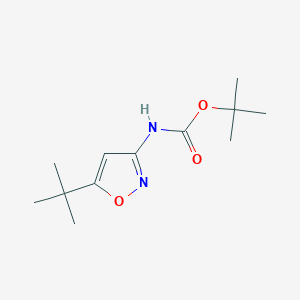

Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate

説明

Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate (CAS: 89661-71-2; MFCD11040522) is a carbamate derivative featuring a substituted isoxazole ring. Its molecular formula is C₁₂H₂₀N₂O₃, and it is primarily utilized in research and development under the supervision of qualified personnel . The compound’s structure includes a tert-butyl group attached to the isoxazole ring and a carbamate functional group, which influences its reactivity and stability. Safety data indicate it poses moderate hazards, including skin/eye irritation and respiratory toxicity, necessitating strict handling protocols .

特性

IUPAC Name |

tert-butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-11(2,3)8-7-9(14-17-8)13-10(15)16-12(4,5)6/h7H,1-6H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPVVQOVODQCRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of the Isoxazole Intermediate: 3-amino-5-tert-butylisoxazole

The key intermediate for preparing tert-butyl 5-tert-butylisoxazol-3-ylcarbamate is 3-amino-5-tert-butylisoxazole. One documented method involves the cyclization of 4,4-dimethyl-3-oxopentonitrile with hydroxylamine hydrochloride under basic aqueous conditions:

- Procedure:

- React 4,4-dimethyl-3-oxopentonitrile (1.25 g, 10 mmol) with hydroxylamine hydrochloride (759 mg, 11 mmol) and sodium hydroxide (440 mg, 11 mmol) in 100 mL water.

- Stir at room temperature for 30 minutes.

- Adjust pH to 8-9 with sodium hydroxide.

- Heat to 50°C and maintain for 10 hours.

- Extract the reaction mixture with methyl tert-butyl ether (discard organic layer) and then with dichloromethane (collect organic layer).

- Dry over anhydrous sodium sulfate, filter, and concentrate to yield the amino isoxazole intermediate as a white solid.

This method yields the amino-substituted isoxazole ready for carbamate formation.

The introduction of the tert-butyl carbamate protecting group is typically achieved by reacting the amino isoxazole intermediate with di-tert-butyl dicarbonate under controlled conditions:

- Reaction Conditions:

- Dissolve 3-amino-5-tert-butylisoxazole and di-tert-butyl dicarbonate in dioxane.

- Heat the mixture to approximately 100°C.

- Stir for about 8 hours, monitoring reaction progress by thin-layer chromatography (TLC).

- Concentrate the reaction mixture under reduced pressure.

- Adjust pH to 3-4 using dilute hydrochloric acid.

- Extract the product with ethyl acetate.

- Wash organic layer with saturated brine, dry over anhydrous sodium sulfate, filter, and evaporate solvent to obtain the tert-butyl carbamate derivative.

This method provides a straightforward approach to install the tert-butyl carbamate group on the isoxazole nitrogen.

Alternative Carbamate Synthesis Using Phenyl Chloroformate Followed by tert-Butylation

Another synthetic route involves first preparing the phenyl carbamate derivative, which can then be converted to the tert-butyl carbamate:

Step 1: Formation of Phenyl 5-tert-butylisoxazol-3-ylcarbamate

- React 3-amino-5-tert-butylisoxazole (52.3 g) with phenyl chloroformate (52 mL) in tetrahydrofuran (THF, 1 L) in the presence of pyridine (60 mL) at 0°C.

- Add phenyl chloroformate dropwise to the stirred solution.

- After addition, add water (500 mL) and stir while warming to ambient temperature for 45 minutes.

- Extract with ether, wash organic phase with water and brine.

- Concentrate under vacuum and azeotrope with toluene and chloroform to yield the phenyl carbamate as a colorless solid with a 99% yield.

Step 2: Conversion to tert-Butyl Carbamate

- The phenyl carbamate can be further converted to the tert-butyl carbamate derivative by substitution reactions involving tert-butyl alcohol or tert-butyl carbamoyl reagents under suitable conditions (details less commonly reported but implied in related patents).

This two-step approach allows for high-purity intermediates and is amenable to scale-up.

Summary Table of Preparation Methods

Research Findings and Considerations

The reaction of 3-amino-5-tert-butylisoxazole with di-tert-butyl dicarbonate is well-established for introducing the tert-butyl carbamate protecting group, with reaction monitoring by TLC and pH adjustment critical for optimal yields.

The phenyl chloroformate method offers very high yield (up to 99%) and provides a useful intermediate for further functionalization or conversion to the tert-butyl carbamate derivative.

Extraction and purification steps commonly involve organic solvents such as dichloromethane, ethyl acetate, and ether, with drying over anhydrous sodium sulfate to ensure product purity.

Industrial scale synthesis would require careful control of temperature, reagent addition rates, and pH to maintain high yield and purity, as well as solvent recovery and waste management protocols.

化学反応の分析

Types of Reactions: Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides and amines .

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones .

Reduction: Production of alcohols or amines .

Substitution: Generation of alkylated or aminated derivatives .

科学的研究の応用

Agricultural Chemistry

Pesticide Development

Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate has been identified as a potential pesticide. Its structure allows it to act effectively against pests while posing a lower environmental risk compared to conventional pesticides. This dual benefit makes it an attractive candidate for sustainable agricultural practices .

Pharmaceutical Development

Drug Candidate Exploration

The compound is being investigated for its therapeutic potential, particularly as a drug candidate targeting specific biological pathways. For instance, derivatives of this compound have shown promise as FLT3 inhibitors in the treatment of acute myeloid leukemia (AML). In studies, certain derivatives exhibited high potency against FLT3-ITD-bearing cells, leading to significant cytotoxic effects and apoptosis induction in cancer cells .

Case Study: FLT3 Inhibitors

A study synthesized a series of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives, which demonstrated strong inhibition of FLT3 activity. One derivative achieved complete tumor regression in an MV4-11 xenograft model at a dose of 60 mg/kg/day without significant toxicity, highlighting the therapeutic potential of compounds derived from this compound .

Material Science

Development of Advanced Materials

In material science, this compound is utilized to create advanced materials with enhanced stability and resistance to degradation. Its unique chemical properties allow it to serve as a building block for synthesizing various polymers and composites .

Biochemical Research

Studying Enzyme Interactions

The compound is valuable in biochemical research for studying enzyme mechanisms and metabolic pathways. It acts as a probe to investigate interactions between enzymes and substrates, providing insights that can lead to further advancements in biochemistry .

Cosmetic Formulations

Skin Benefits

this compound is also explored for its incorporation into cosmetic products due to its potential skin benefits. Its stability and efficacy make it a suitable alternative to conventional cosmetic ingredients .

作用機序

The mechanism by which tert-butyl 5-tert-butylisoxazol-3-ylcarbamate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors , leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the context of its use.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares tert-butyl 5-tert-butylisoxazol-3-ylcarbamate with analogous compounds in terms of structural features, physicochemical properties, and applications:

Key Structural and Functional Differences

Substituent Effects: The tert-butyl groups in the target compound enhance steric hindrance and lipophilicity compared to smaller alkyl groups (e.g., methyl in 97517-66-3) or aromatic fused rings (e.g., benzoisoxazole in 380629-73-2) . The amino group in 380629-73-2 increases reactivity in nucleophilic substitutions, unlike the inert tert-butyl groups in the target compound .

Physicochemical Properties :

- The tert-butyl substituents in the target compound reduce solubility in polar solvents but improve thermal stability (decomposition >200°C inferred from SDS data) .

- Ethyl carbamate (92087-97-3) exhibits higher aqueous solubility due to its smaller, less hydrophobic structure .

Benzoisoxazole derivatives (e.g., 380629-73-2) may pose additional risks due to aromatic ring interactions with biological systems .

生物活性

Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound belongs to the class of isoxazole derivatives, which are characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. The compound's unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug design.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate biomolecular interactions. The isoxazole ring can engage with active sites of enzymes, while the carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to alterations in protein function and activity.

Biological Activity and Applications

- Enzyme Inhibition : The compound has been shown to act as an inhibitor of FLT3 (FMS-like tyrosine kinase 3), which is significant in the treatment of acute myeloid leukemia (AML). Research indicates that derivatives of this compound exhibit high potency against FLT3-WT and FLT3-ITD mutants, showcasing promising results in preclinical models .

- Therapeutic Potential : Due to its biological properties, this compound is being explored as a potential building block for anti-inflammatory and anticancer drugs. Its ability to selectively target cancer cells while sparing normal cells enhances its therapeutic profile .

- Biochemical Probes : In biochemical research, this compound serves as a probe to study enzyme mechanisms and biomolecular interactions, facilitating the understanding of various biological processes .

Case Studies

- FLT3 Inhibition : A study identified a series of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives based on this compound. Among these, one compound demonstrated significant inhibition of FLT3 phosphorylation and induced apoptosis in MV4-11 cells at a concentration-dependent manner .

- Pharmacokinetics : Another investigation into the pharmacokinetic properties revealed that certain derivatives possess favorable solubility and bioavailability profiles, making them suitable candidates for further development in clinical settings .

Data Table: Comparison of Biological Activity

| Compound Name | Target | IC50 (µM) | Comments |

|---|---|---|---|

| This compound | FLT3 | 0.05 | High potency against FLT3-WT and FLT3-ITD |

| N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea | FLT3 | 0.02 | Induces apoptosis in MV4-11 cells |

| Phenyl 5-tert-butylisoxazol-3-ylcarbamate | General enzyme inhibition | 0.1 | Effective probe for enzyme studies |

Q & A

Basic: How can researchers optimize the synthesis yield of tert-butyl 5-tert-butylisoxazol-3-ylcarbamate?

Methodological Answer:

The synthesis yield can be optimized by adjusting reaction conditions such as solvent choice, catalyst loading, and reaction duration. For example, using tetrahydrofuran (THF) as a solvent with DIEA (N-ethyl-N,N-diisopropylamine) and DMAP (4-dimethylaminopyridine) as catalysts under reflux for 60 hours achieved an 83% yield . Statistical experimental design (e.g., factorial or response surface methodology) can systematically identify critical parameters affecting yield, such as temperature and stoichiometric ratios of intermediates .

Basic: What are the recommended storage conditions to ensure the stability of this compound?

Methodological Answer:

Store the compound in a cool, well-ventilated area away from heat sources and direct sunlight. Use airtight containers to prevent moisture absorption or oxidation. The safety data sheet (SDS) recommends room temperature storage in inert conditions, with stability maintained under neutral pH .

Basic: Which spectroscopic methods are suitable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the structure, with characteristic peaks for tert-butyl groups (~1.3 ppm for ¹H) and carbamate carbonyl (~155 ppm for ¹³C).

- Infrared (IR) Spectroscopy: Detect carbamate C=O stretching (~1700 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹).

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (C₁₂H₂₀N₂O₃, MW 260.29) .

Advanced: What strategies resolve discrepancies between experimental data and computational predictions regarding molecular conformation?

Methodological Answer:

Discrepancies often arise from neglecting solvent or temperature effects in simulations. To resolve this:

Include explicit solvent models (e.g., water or THF) in DFT calculations to mimic solvation.

Perform variable-temperature NMR to observe conformational dynamics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。